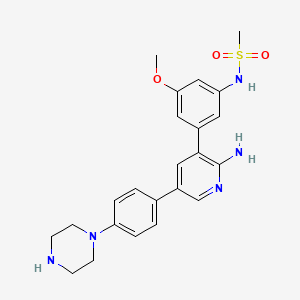
Ripk2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripk2-IN-1 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 2 (RIPK2). RIPK2 is a crucial enzyme involved in the regulation of immune responses and inflammation. It plays a significant role in the signaling pathways initiated by nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which recognize bacterial peptidoglycans and activate downstream signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ripk2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Ripk2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
Ripk2-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Ripk2-IN-1 exerts its effects by specifically targeting the kinase activity of RIPK2. Upon activation by NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, which is a crucial step in the activation of downstream signaling pathways such as NF-κB and MAPK. This compound inhibits this autophosphorylation, thereby blocking the activation of these pathways and reducing the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ponatinib: A multi-kinase inhibitor that also targets RIPK2 but has broader kinase selectivity.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor with some off-target effects on RIPK2.
Tofacitinib: A Janus kinase (JAK) inhibitor that indirectly affects RIPK2 signaling pathways.
Uniqueness of Ripk2-IN-1
This compound is unique in its high selectivity and potency for RIPK2 compared to other kinase inhibitors. This specificity allows for more targeted modulation of RIPK2 activity with fewer off-target effects, making it a valuable tool for studying RIPK2-related signaling pathways and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C23H27N5O3S |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
N-[3-[2-amino-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]-5-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C23H27N5O3S/c1-31-21-12-17(11-19(14-21)27-32(2,29)30)22-13-18(15-26-23(22)24)16-3-5-20(6-4-16)28-9-7-25-8-10-28/h3-6,11-15,25,27H,7-10H2,1-2H3,(H2,24,26) |
Clé InChI |
WTNLXMJMLHJDKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NS(=O)(=O)C)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


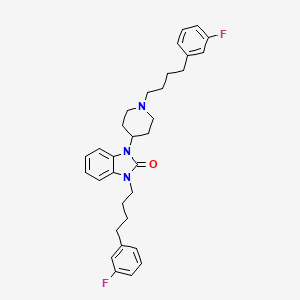
![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
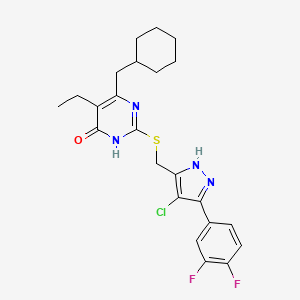
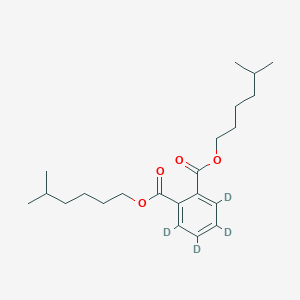

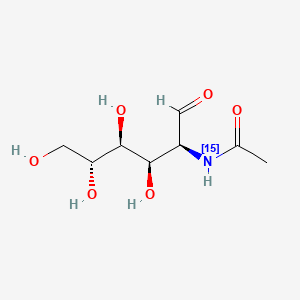
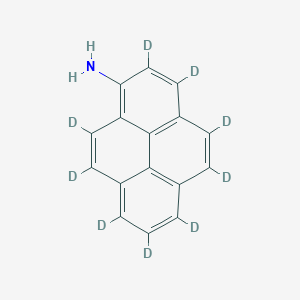

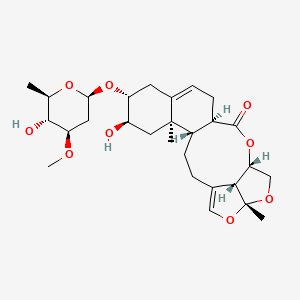
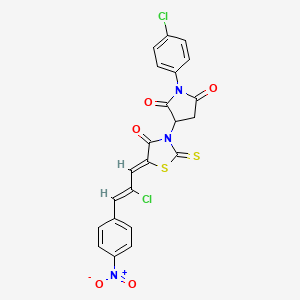
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
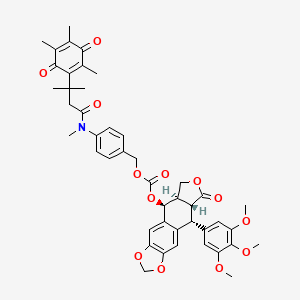
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)
